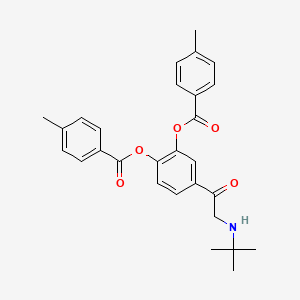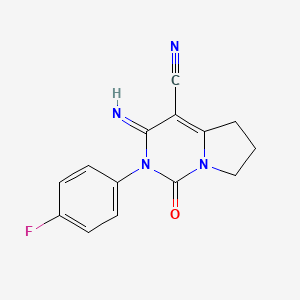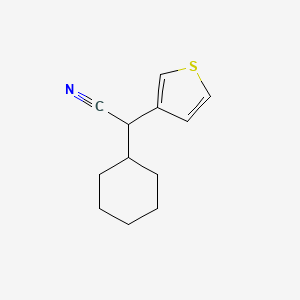
N,2,2-Triethyl-3-methylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N,2,2-Triéthyl-3-méthylbutyramide est un composé organique de formule moléculaire C11H23NO. Il s'agit d'un dérivé du butyramide, caractérisé par la présence de groupes éthyle et méthyle liés à la chaîne principale du butyramide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N,2,2-Triéthyl-3-méthylbutyramide implique généralement la réaction de l'acide 3-méthylbutyrique avec l'éthylamine dans des conditions contrôlées. La réaction est effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison amide. Le mélange réactionnel est ensuite chauffé à reflux et le produit est purifié par distillation ou recristallisation.
Méthodes de production industrielle
Dans un contexte industriel, la production de N,2,2-Triéthyl-3-méthylbutyramide peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer le processus de production. Le produit final est généralement obtenu par une série d'étapes de purification, notamment la filtration, la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
La N,2,2-Triéthyl-3-méthylbutyramide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine.
Substitution : Les groupes éthyle et méthyle peuvent participer à des réactions de substitution avec des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les agents halogénants comme le brome (Br2) ou le chlore (Cl2) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés halogénés.
Applications De Recherche Scientifique
La N,2,2-Triéthyl-3-méthylbutyramide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la N,2,2-Triéthyl-3-méthylbutyramide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of N,2,2-Triethyl-3-methylbutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N,2,3-Triméthylbutyramide : Structure similaire avec un motif de substitution différent.
N,2,2-Triéthylbutyramide : Manque le groupe méthyle en position 3.
N,2,2-Triéthyl-3-méthylpentanamide : Chaîne carbonée plus longue.
Unicité
La N,2,2-Triéthyl-3-méthylbutyramide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité la rend précieuse pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
51115-73-2 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,2,2-triethyl-3-methylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-6-11(7-2,9(4)5)10(13)12-8-3/h9H,6-8H2,1-5H3,(H,12,13) |
Clé InChI |
SPHMMZWBAYSJSG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)C)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



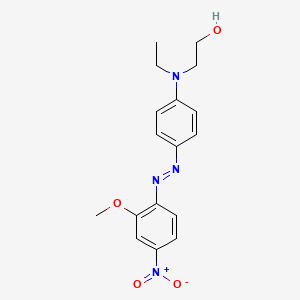

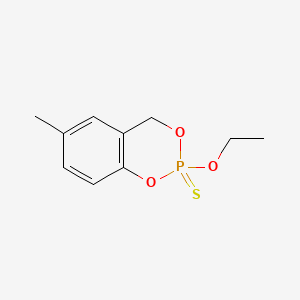
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
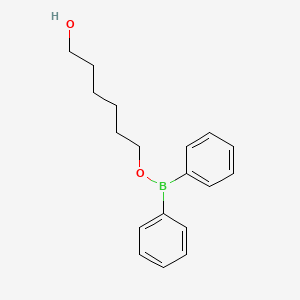


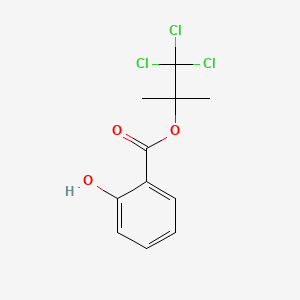
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

